6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]
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Overview
Description
6-Phenyl-7-oxaspiro[bicyclo[410]heptane-3,1’-cyclopropane] is a complex organic compound with the molecular formula C14H16O It is characterized by a unique spirocyclic structure, which includes a bicyclo[410]heptane ring system fused with a cyclopropane ring and an oxaspiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] typically involves multi-step organic reactions. One common approach is the [3+2] annulation reaction, where difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline . This method is highly diastereoselective, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. Cold-chain transportation is often required to maintain the stability of the compound during production and distribution .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] include:
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A compound with a similar bicyclic structure but different substituents.
7-Oxabicyclo[4.1.0]heptane: A compound with a similar oxaspiro linkage but lacking the phenyl group.
Uniqueness
The uniqueness of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] lies in its combination of a spirocyclic structure with a phenyl group, which imparts distinct chemical properties and potential applications. This combination allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-phenylspiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane] |
InChI |
InChI=1S/C14H16O/c1-2-4-11(5-3-1)14-9-8-13(6-7-13)10-12(14)15-14/h1-5,12H,6-10H2 |
InChI Key |
GHBSRRZHCPHWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(C(C2)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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